molecular formula C25H23ClN2O3 B11210188 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11210188
M. Wt: 434.9 g/mol
InChI Key: QHLFBLZCLTWWCE-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-chlorophenylhydrazine with 3-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with ethyl bromoacetate under basic conditions to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve the efficiency of the process . Additionally, the use of catalytic systems and continuous flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Corresponding oxides and quinones.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Substituted benzoxazine derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionyl-tRNA synthetase by binding to the active site and preventing the synthesis of methionine . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-7-methoxy-2-(3-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with reversed positions of methoxy and ethoxy groups.

    5-(3-Bromophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The unique combination of chloro, ethoxy, and methoxy groups in 5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in inhibiting methionyl-tRNA synthetase compared to its analogs . Additionally, its structural features contribute to its enhanced stability and solubility, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O3/c1-3-30-23-12-6-11-20-22-15-21(16-7-5-10-19(14-16)29-2)27-28(22)25(31-24(20)23)17-8-4-9-18(26)13-17/h4-14,22,25H,3,15H2,1-2H3

InChI Key

QHLFBLZCLTWWCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl

Origin of Product

United States

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